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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetone (4-HPA), also known as p-hydroxyphenylacetone, is an aromatic
compound with the chemical formula CoH1002. It is a structural analog of acetaminophen and a
metabolite of amphetamine in humans.[1][2] This technical guide provides a comprehensive
overview of the current toxicological knowledge of 4-Hydroxyphenylacetone, with a focus on
its metabolic activation, hepatotoxicity, and known safety data. This document is intended to
serve as a resource for researchers and professionals involved in drug development and
chemical safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydroxyphenylacetone is provided in
the table below.
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Property Value Reference
Molecular Formula CoH1002 [2][3]
Molar Mass 150.177 g/mol [2]
CAS Number 770-39-8 [2][3]
Appearance White to off-white crystalline
solid
Melting Point 84-87 °C
Boiling Point 289.5 °C at 760 mmHg
Solubility Soluble in organic solvents

Toxicological Data
Acute Toxicity

Specific LDso values for 4-Hydroxyphenylacetone from oral, dermal, or inhalation routes are
not readily available in the published literature. General hazard statements from safety data
sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.

[3]

Hepatotoxicity

The primary toxicological concern associated with 4-Hydroxyphenylacetone is its potential for
hepatotoxicity. In vitro studies using rat liver slices have demonstrated that 4-HPA is
significantly more hepatotoxic than its structural analog, acetaminophen.[1]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://en.wikipedia.org/wiki/4-Hydroxyphenylacetone
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxyphenylacetone
https://en.wikipedia.org/wiki/4-Hydroxyphenylacetone
https://en.wikipedia.org/wiki/4-Hydroxyphenylacetone
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxyphenylacetone
https://www.benchchem.com/product/b1242247?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxyphenylacetone
https://www.benchchem.com/product/b1242247?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8869821/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Organism/Test Observed

Concentration Exposure Time Reference
System Effect
Approximately
Rat Liver Slices 5mM 6 hours 50% death of [1]
hepatocytes
No toxicity
Rat Liver Slices up to 50 mM 6 hours observed (for [1]

acetaminophen)

The increased hepatotoxicity of 4-HPA is attributed to a higher rate of metabolic activation to a
reactive intermediate compared to acetaminophen.[1]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no publicly available data from studies assessing the genotoxicity (e.g., Ames
test, micronucleus assay), carcinogenicity, or reproductive and developmental toxicity of 4-
Hydroxyphenylacetone.

Metabolism and Mechanism of Toxicity

The hepatotoxicity of 4-Hydroxyphenylacetone is intrinsically linked to its metabolism. Similar
to acetaminophen, 4-HPA is metabolized by cytochrome P450 enzymes in the liver.[1] This
metabolic process leads to the formation of a highly reactive quinone methide intermediate.
This intermediate is then detoxified by conjugation with glutathione (GSH).[1] However, the rate
of formation of the glutathione conjugate with 4-HPA is reported to be 8.5-fold greater than that
with acetaminophen, suggesting a more rapid and extensive formation of the reactive
intermediate.[1] When glutathione stores are depleted, the reactive quinone methide can
covalently bind to cellular macromolecules, leading to oxidative stress, cellular damage, and
ultimately, hepatocyte necrosis.[1]

The administration of N-acetylcysteine (NAC), a precursor for glutathione synthesis, has been
shown to protect liver slices from 4-HPA-induced toxicity, further supporting the role of
glutathione depletion in its mechanism of toxicity.[1]
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Metabolic activation and detoxification pathway of 4-Hydroxyphenylacetone.

Experimental Protocols
In Vitro Hepatotoxicity in Rat Liver Slices

This protocol is based on the methodology described in the study comparing the toxicity of 4-
Hydroxyphenylacetone and acetaminophen.[1]
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Experimental Workflow: In Vitro Hepatotoxicity
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Workflow for assessing in vitro hepatotoxicity in rat liver slices.

Detailed Methodology:

e Animal Model: Male Sprague-Dawley rats are used as the source for liver tissue.

 Liver Slice Preparation: Precision-cut liver slices (typically 200-250 um thick) are prepared
using a Krumdieck tissue slicer.
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 Incubation: Liver slices are incubated in Waymouth's medium, supplemented with
appropriate nutrients and antibiotics, under a carbogen (95% Oz / 5% CO3z) atmosphere.

o Test Substance Exposure: Slices are exposed to various concentrations of 4-
Hydroxyphenylacetone (e.g., 0.1 mM to 10 mM) or a control substance (e.g.,
acetaminophen). A vehicle control group is also included.

o Duration of Exposure: The incubation period is typically 6 hours.

 Viability Assessment: Hepatocyte viability is assessed using methods such as the trypan
blue exclusion assay, which stains non-viable cells blue, or by measuring the leakage of
lactate dehydrogenase (LDH) into the culture medium.

o Data Analysis: The percentage of viable hepatocytes is determined for each concentration,
and a concentration-response curve is generated to determine the concentration that causes
50% toxicity (TCso).

Standard Protocol for Ames Test (Bacterial Reverse
Mutation Test)

As no specific genotoxicity data for 4-Hydroxyphenylacetone is available, this section outlines
a standard protocol for the Ames test, a widely used method for assessing mutagenicity.

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that
carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for
histidine and will not grow on a histidine-free medium. The test assesses the ability of a
chemical to cause a reverse mutation (reversion) that restores the functional gene, allowing the
bacteria to grow on a histidine-free medium.

Methodology:

o Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535,
TA1537) with different types of mutations are used to detect various types of mutagens.

» Metabolic Activation: The test is performed both with and without an exogenous metabolic
activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent
compound and its metabolites.
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e Exposure: The bacterial strains are exposed to a range of concentrations of 4-
Hydroxyphenylacetone on agar plates with a minimal amount of histidine.

 Incubation: The plates are incubated for 48-72 hours at 37°C.

e Scoring: The number of revertant colonies (colonies that have undergone reverse mutation
and can now grow) is counted for each concentration and compared to the number of
spontaneous revertant colonies in the negative control.

« Interpretation: A substance is considered mutagenic if it produces a dose-dependent
increase in the number of revertant colonies that is significantly higher than the background
level.

Standard Protocol for In Vivo Micronucleus Assay

This protocol describes a standard in vivo micronucleus assay, a common test for detecting
chromosomal damage.

Principle: The micronucleus test identifies substances that cause cytogenetic damage, leading
to the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of
dividing cells. These micronuclei are formed from chromosome fragments or whole
chromosomes that are not incorporated into the daughter nuclei during cell division.

Methodology:
» Animal Model: Typically, mice or rats are used.

» Dosing: Animals are administered 4-Hydroxyphenylacetone, usually via oral gavage or
intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control group
are included.

o Tissue Collection: Bone marrow is collected from the animals at specific time points after
dosing (e.g., 24 and 48 hours).

» Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared
on microscope slides.
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» Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine orange) to
visualize the micronuclei.

e Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood
cells) is determined by microscopic examination.

« Interpretation: A significant, dose-dependent increase in the frequency of micronucleated
cells in the treated groups compared to the control group indicates that the substance has
clastogenic or aneugenic potential.

Conclusion

The available toxicological data for 4-Hydroxyphenylacetone primarily highlights its potential
for hepatotoxicity, which appears to be more potent than that of acetaminophen due to a higher
rate of metabolic activation to a reactive quinone methide intermediate. The mechanism of
toxicity involves the depletion of glutathione and subsequent covalent binding of the reactive
metabolite to cellular macromolecules.

Significant data gaps exist regarding the acute toxicity (LDso), genotoxicity, carcinogenicity, and
reproductive toxicity of 4-Hydroxyphenylacetone. Further studies employing standardized
toxicological testing protocols are necessary to provide a more complete and comprehensive
safety profile for this compound. The experimental protocols outlined in this guide provide a
framework for conducting such investigations. Researchers and drug development
professionals should exercise caution and consider the potential for hepatotoxicity when
working with or developing applications for 4-Hydroxyphenylacetone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxyphenylacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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